![molecular formula C14H17NO2S2 B6427401 N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-carboxamide CAS No. 2034567-24-1](/img/structure/B6427401.png)
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene is a five-membered heterocycle that contains one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of thiophene derivatives can vary widely depending on the specific substituents attached to the thiophene ring.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, condensation reactions of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions can generate 3-hydroxy-2-thiophene carboxylic derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-carboxamide has been used in a variety of scientific research applications, including drug discovery and development, as well as in other areas of scientific research. It has been used to study the effects of various drugs on the body, as well as to study the mechanisms of action of these drugs. Additionally, this compound has been used to study the effects of various diseases, such as cancer, on the body.
作用机制
Target of Action
Thiophene-based analogs, such as N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-carboxamide, have been the focus of many scientists due to their potential as biologically active compounds . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological effects .
实验室实验的优点和局限性
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in a variety of organic solvents. Additionally, it is non-toxic and does not exhibit any significant side effects. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and its mechanism of action is not fully understood.
未来方向
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-carboxamide has potential future applications in a variety of areas, including drug discovery and development, as well as in other areas of scientific research. Additionally, it may have potential applications in the treatment of certain diseases, such as cancer. Additionally, further research may be conducted to better understand its mechanism of action, as well as to identify additional biochemical and physiological effects. Finally, further research may be conducted to identify additional synthetic methods for the synthesis of this compound.
合成方法
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-carboxamide can be synthesized through a variety of methods, including the condensation of 5-hydroxy-3-(thiophen-2-yl)pentanal and thiophene-2-carboxylic acid. This reaction is catalyzed by a base, such as sodium hydroxide, and yields this compound as the product. The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide, and can be further purified by recrystallization.
属性
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S2/c16-8-6-11(12-3-1-9-18-12)5-7-15-14(17)13-4-2-10-19-13/h1-4,9-11,16H,5-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBXCORVWVTFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC=CS2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

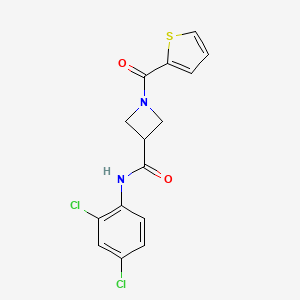

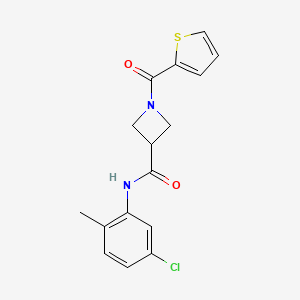
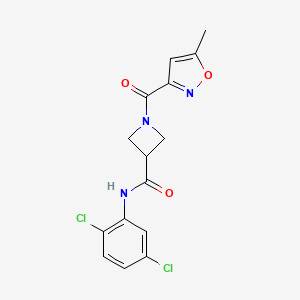
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)

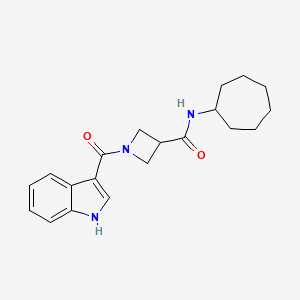
![1-methanesulfonyl-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}azetidine-3-carboxamide](/img/structure/B6427356.png)
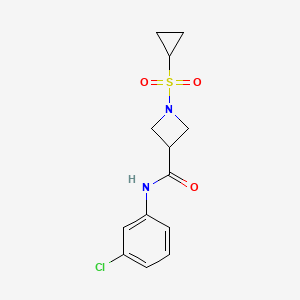
![1-(cyclopropanesulfonyl)-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B6427361.png)
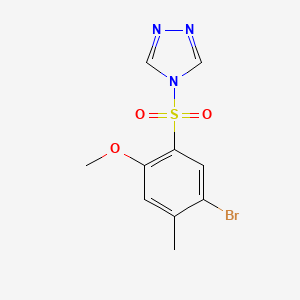
![2-methyl-5-[(pyridin-2-yl)methoxy]pyridine](/img/structure/B6427376.png)

